molecular formula C21H14O B13757730 6-Methoxybenzo(a)pyrene CAS No. 52351-96-9

6-Methoxybenzo(a)pyrene

Cat. No.: B13757730
CAS No.: 52351-96-9
M. Wt: 282.3 g/mol
InChI Key: OSXVWSFKNYMAPX-UHFFFAOYSA-N
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Description

Contextual Significance in Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, formed during the incomplete combustion of organic materials like fossil fuels and wood. nih.govwho.intiarc.fr Many PAHs are of significant concern due to their mutagenic and carcinogenic properties. gavinpublishers.comscispace.com Benzo(a)pyrene (BaP), a five-ring PAH, is one of the most studied and potent carcinogens in this class and is often used as a marker for PAH exposure. nih.govnih.govtaylorandfrancis.comiarc.fr

The significance of 6-Methoxybenzo(a)pyrene in PAH research stems from its status as a substituted derivative of BaP. ontosight.ai The study of such derivatives is crucial because the addition of functional groups to a parent PAH can significantly alter its biological activity, toxicity, and environmental fate. researchgate.netnih.gov Substituted PAHs, including methoxy- and other oxygenated derivatives, are of growing interest as they can be formed through the metabolic processes of organisms exposed to PAHs or via environmental degradation pathways. nih.govmdpi.comd-nb.info The presence of this compound can be an indicator of specific metabolic or transformation pathways of its parent compound, BaP. mdpi.comnih.gov

Historical Perspectives on Benzo(a)pyrene Derivative Studies

Research into benzo(a)pyrene has a long history, with early studies in the 18th century linking soot, which contains BaP, to cancer. wikipedia.org As analytical techniques improved, research focused on isolating BaP and understanding its carcinogenic mechanism. doi.org This led to extensive studies on various BaP derivatives to establish structure-activity relationships—how changes in the molecule's structure affect its carcinogenicity. nih.govnih.gov

Historically, scientists synthesized numerous 6-substituted benzo(a)pyrene derivatives to investigate these relationships. nih.govrsc.org For instance, research has described the synthesis and properties of derivatives like benzo[a]pyrene-6-carbaldehyde and various 6-halogeno-derivatives. rsc.org A major focus of historical research was on the metabolic activation of BaP, which revealed that the parent compound itself is a procarcinogen, requiring enzymatic conversion to highly reactive metabolites, such as diol epoxides, to exert its carcinogenic effects. nih.govscispace.comwikipedia.org The study of specific derivatives, including those at the 6-position, was integral to understanding which parts of the BaP molecule were critical for its biological activity. nih.gov

Current Research Frontiers for Methoxy-Substituted PAHs

Modern research on methoxy-substituted PAHs, including this compound, is expanding into several key areas. A primary frontier is in the field of bioremediation and biodegradation. Scientists are investigating how microorganisms and their enzymes break down PAHs, a process in which methoxy (B1213986) derivatives are often identified as intermediate metabolites. mdpi.comnih.gov

Recent studies have identified specific enzymes, such as laccases and catechol-O-methyltransferases, from fungi and bacteria that are involved in the transformation of BaP. mdpi.comnih.gov This research has demonstrated that this compound can be formed as a product of these enzymatic processes. For example, the fungal laccase of Trametes versicolor can oxidize BaP, and subsequent transformation by Mycobacterium strains can lead to the formation of methoxybenzo[a]pyrene through an O-methylation pathway. nih.gov Similarly, a laccase from Bacillus atrophaeus has been shown to degrade BaP directly to 6-methoxy-benzo[a]pyrene. mdpi.com

Advanced analytical techniques are fundamental to this research. Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the detection and identification of trace amounts of metabolites like this compound from complex environmental or biological samples. ontosight.aimdpi.com Furthermore, there is ongoing work in the chemical synthesis of methoxy-substituted PAHs to serve as analytical standards for these metabolic and environmental studies. uis.no Current investigations also focus on how the presence and position of methoxy groups influence the electronic structure and, consequently, the biological properties of the PAH core. researchgate.netresearchgate.net

Table 2: Selected Research Findings on the Formation of this compound

Research Focus Organism/Enzyme Key Finding Reference
Bacterial Transformation Mycobacterium strains Transformed BaP metabolites into methoxybenzo[a]pyrene via a catechol-O-methyltransferase mediated pathway. nih.gov
Enzymatic Degradation Laccase from Bacillus atrophaeus Degraded Benzo(a)pyrene directly into 6-methoxy-benzo[a]pyrene. mdpi.com

| Fungal/Bacterial Synergy | Laccase from Trametes versicolor & Mycobacterium | Laccase oxidized BaP, and bacteria further transformed the metabolites into methoxybenzo[a]pyrene. | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52351-96-9

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

6-methoxybenzo[a]pyrene

InChI

InChI=1S/C21H14O/c1-22-21-17-8-3-2-7-15(17)16-11-9-13-5-4-6-14-10-12-18(21)20(16)19(13)14/h2-12H,1H3

InChI Key

OSXVWSFKNYMAPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of 6 Methoxybenzo a Pyrene

De Novo Synthetic Routes to 6-Methoxybenzo(a)pyrene

The de novo synthesis of this compound, a critical derivative of the potent carcinogen benzo(a)pyrene (BaP), is a key area of research for understanding the metabolic activation and carcinogenic mechanisms of polycyclic aromatic hydrocarbons (PAHs). These synthetic routes are designed to be adaptable for the preparation of isotopically labeled analogues, which are essential as standards in sensitive analytical methods like LC-MS/MS for studying BaP metabolites. nih.gov

Precursor Compounds and Initial Methodologies

Initial synthetic strategies for this compound and its isomers have utilized various precursor compounds and methodologies. A common approach involves the construction of the benzo(a)pyrene core through multi-step sequences.

One notable method involves the use of phenalenone as a key precursor. In a synthesis described by Newman and Lee, the reaction of dimethyl[o-(9-phenalenonyl)benzyl]sulfonium tetrafluoroborate (B81430) with sodium methoxide (B1231860) in methanol (B129727) yielded this compound, albeit in smaller amounts compared to the main product, 6-acetoxybenzo(a)pyrene (after acetylation). researchgate.net

Another versatile approach employs palladium-catalyzed cross-coupling reactions. For instance, the synthesis of various methoxy-substituted benzo[a]pyrene (B130552) isomers has been achieved through Suzuki-Miyaura coupling reactions. nih.gov This typically involves the reaction of a boronate ester with a substituted aryl bromide or triflate. For example, the synthesis of 1-methoxybenzo[a]pyrene and 3-methoxybenzo[a]pyrene has been accomplished using this methodology, starting from appropriately substituted naphthalene (B1677914) boronate esters and brominated aromatic precursors. nih.govnih.gov

A different strategy for synthesizing the benzo(a)pyrene skeleton involves a Vilsmeier-Haack reaction on benzo(a)pyrene itself to produce 6-formylbenzo(a)pyrene, which can then be further modified. nih.gov Although this is not a de novo synthesis of the entire ring system, it represents a key transformation from the parent PAH.

Furthermore, a patented method for producing high-purity 1-hydroxypyrene (B14473) details a multi-step process that includes a methoxylation step. google.com This process starts with pyrene (B120774), which undergoes halogenation and subsequent reaction with sodium methoxide to yield 1-methoxypyrene, a precursor that is then converted to the hydroxyl derivative. google.com While focused on a different isomer, the methodology highlights a viable pathway for introducing a methoxy (B1213986) group onto a polycyclic aromatic framework.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for improving the efficiency and yield of this compound synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, different catalysts and solvents have been evaluated to maximize yields. For the synthesis of related methoxy-BaP isomers, various palladium catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ have been tested in solvents such as DMSO and CH₃CN. nih.gov The yields for these reactions can vary significantly based on the chosen conditions.

For instance, in the synthesis of a biaryl intermediate for a benzo(e)pyrene derivative, the Suzuki-Miyaura coupling of a boronate ester was optimized. The conditions found to be most effective were:

Catalyst: Pd(dppf)Cl₂ (3 mol%)

Base: Potassium acetate (B1210297) (3 equiv)

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Temperature: 80°C

Yield: 40%

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions and improving yields. While a specific example for this compound is not detailed, the optimization of a related multi-component domino reaction for the synthesis of novel benzo[a]pyrano[3',4':5,6]pyrano[2,3-c]phenazines demonstrated the effectiveness of microwave irradiation in conjunction with a heteropoly acid catalyst (H₃PW₁₂O₄₀). researchgate.net The highest yield was achieved using 10 mol% of the catalyst in an ethanol/water mixture under microwave irradiation. researchgate.net

The following table summarizes the optimization of conditions for the synthesis of a dialdehyde (B1249045) adduct, a precursor in the synthesis of 9-methoxybenzo[a]pyrene:

EntryCatalystSolventTime (h)Yield (%)
1Pd(dppf)Cl₂DMSO240
2Pd(pph₃)₄DMSO335
3Pd(dppf)Cl₂CH₃CN540

Data sourced from a study on the synthesis of phenol (B47542) and quinone metabolites of Benzo[a]pyrene. nih.gov

Synthesis of Chemically Modified this compound Derivatives

The synthesis of chemically modified derivatives of this compound is crucial for structure-activity relationship studies and for probing the mechanisms of carcinogenesis. These modifications include the creation of positional isomers, the introduction of other functional groups, and isotopic labeling.

Positional Isomers and Analogues (e.g., Acetylated, Hydroxylated)

The synthesis of positional isomers and analogues of this compound allows for a systematic evaluation of how the position of the methoxy group and the presence of other substituents influence the compound's properties.

Positional Isomers: The synthesis of various methoxybenzo(a)pyrene isomers, such as the 1-, 3-, and 9-methoxy derivatives, has been achieved through multi-step synthetic sequences. nih.gov A common strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a naphthalene boronate ester with a substituted aryl bromide, followed by cyclization and demethylation to yield the corresponding hydroxybenzo(a)pyrene, which can be a precursor to the methoxy derivative or a target molecule itself. nih.gov For example, 1-methoxybenzo[a]pyrene and 3-methoxybenzo[a]pyrene have been synthesized with yields of 73% and 83%, respectively, using such methods. nih.gov

Acetylated Derivatives: 6-Acetoxybenzo(a)pyrene has been synthesized from the reaction of dimethyl[o-(9-phenalenonyl)benzyl]sulfonium tetrafluoroborate. The initial reaction with sodium methoxide in methanol, followed by acetylation of the reaction mixture, yielded 6-acetoxybenzo(a)pyrene as the main product. researchgate.net

Hydroxylated Derivatives: Hydroxylated derivatives are significant as they are often metabolites of the parent compounds. The synthesis of hydroxybenzo(a)pyrenes is often a key step in the synthesis of methoxybenzo(a)pyrenes. Demethylation of a methoxy-substituted benzo(a)pyrene using reagents like boron tribromide (BBr₃) is a common method to obtain the corresponding hydroxylated analogue. nih.gov For instance, the synthesis of 9-hydroxybenzo[a]pyrene was achieved by demethylation of 9-methoxybenzo[a]pyrene. nih.gov

The following table provides a summary of some synthesized positional isomers and analogues:

CompoundSynthetic MethodPrecursor(s)Yield
1-Methoxybenzo[a]pyrene Suzuki-Miyaura coupling, cyclization2-(2-Bromophenyl)-5-methoxynaphthalene73% nih.gov
3-Methoxybenzo[a]pyrene Suzuki-Miyaura coupling, cyclization2-(2-Bromophenyl)-6-methoxynaphthalene83% nih.gov
9-Methoxybenzo[a]pyrene Wittig reaction, acid-catalyzed cyclization9-[o-(methylthiomethyl)phenyl]phenalenone70% nih.gov
6-Acetoxybenzo[a]pyrene Reaction with sodium methoxide followed by acetylationDimethyl[o-(9-phenalenonyl)benzyl]sulfonium tetrafluoroborateMajor product researchgate.net
9-Hydroxybenzo[a]pyrene Demethylation with BBr₃9-Methoxybenzo[a]pyrene-

Incorporation of Isotopic Labels for Mechanistic Research (e.g., ¹³C-labeling)

The incorporation of stable isotopes, such as ¹³C, into the structure of this compound and its derivatives is a powerful tool for mechanistic research. nih.gov Isotopic labeling allows for the unambiguous identification and quantification of metabolites and DNA adducts in complex biological matrices using techniques like mass spectrometry. nih.gov

The synthesis of ¹³C-labeled benzo(a)pyrene phenols has been developed to serve as internal standards for LC-MS/MS analysis. nih.gov These methods are designed to be adaptable for the preparation of various isotopically labeled metabolites. The synthetic strategies often involve introducing the ¹³C label at an early stage in the synthesis of a key precursor.

One approach involves the synthesis of ¹³C₄-labeled benzo(a)pyrene phenol isomers, where the ¹³C atoms are located at the C-4, C-5, C-5a, and -6 positions. nih.gov The synthetic methods for these labeled compounds are analogous to those used for the unlabeled versions, utilizing the appropriately labeled precursors. nih.gov For example, the synthesis of ¹³C₄-1-hydroxy-BaP, ¹³C₄-2-hydroxy-BaP, and ¹³C₄-3-hydroxy-BaP was analogous to the synthesis of ¹³C₄-BaP, using the corresponding methoxy-substituted derivatives of the boronate ester. nih.gov

Another strategy described the synthesis of ¹³C₆-labeled analogues of several benzo(a)pyrene metabolites. nih.gov This approach started with the multi-step synthesis of ¹³C₆-pyrene from ¹³C₆-benzene. nih.gov This labeled pyrene was then used as a starting material for the synthesis of ¹³C₆-9,10-dihydro-BaP through Friedel-Crafts chemistry. nih.gov

The use of isotopically tagged deoxynucleosides, such as [¹⁵N₃, ¹³C₁]-guanine, has also been employed to study the formation of DNA adducts from benzo(a)pyrene diol epoxide (BPDE). nih.gov This stable isotope labeling HPLC-ESI-MS/MS approach allows for the precise quantification of adducts formed at specific sites in DNA. nih.gov

These isotopic labeling strategies are indispensable for elucidating the metabolic pathways and mechanisms of DNA damage by benzo(a)pyrene and its derivatives.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. nih.gov This approach is particularly valuable for the synthesis of complex chiral molecules and for mimicking metabolic pathways. youtube.com While specific chemoenzymatic routes for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of this methodology can be applied to its synthesis and the preparation of its metabolites.

Enzymes such as cytochrome P450 monooxygenases are responsible for the metabolic activation of benzo(a)pyrene in vivo, leading to the formation of various hydroxylated and epoxide derivatives. nih.gov In a laboratory setting, these enzymatic transformations can be harnessed for synthetic purposes. For example, PAPS-dependent sulfotransferase activity from rat and mouse liver has been used to activate the intermediary metabolite 6-hydroxymethylbenzo[a]pyrene to the electrophilic mutagen, 6-sulfooxymethylbenzo[a]pyrene. nih.gov

A key application of chemoenzymatic synthesis is the generation of enantiomerically pure compounds. For instance, a lipase-catalyzed enantioselective acetylation was the key step in the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans. nih.gov This highlights how enzymes can be used to resolve racemates or create specific stereoisomers, which is highly relevant for studying the stereoselective metabolism and toxicity of benzo(a)pyrene derivatives.

The general workflow of a chemoenzymatic approach to synthesizing a derivative of this compound could involve:

Chemical Synthesis: Preparation of a suitable precursor molecule using conventional organic synthesis methods.

Enzymatic Transformation: Introduction of a specific functional group or a chiral center using an isolated enzyme or a whole-cell system. This could involve, for example, the regioselective hydroxylation of a benzo(a)pyrene precursor by a specific cytochrome P450 isozyme.

Chemical Modification: Further chemical reactions to convert the enzymatically produced intermediate into the final target molecule, such as the methylation of a hydroxyl group to a methoxy group.

While the direct chemoenzymatic synthesis of this compound is an area that warrants further exploration, the established use of enzymes in the synthesis of related compounds and metabolites underscores the potential of this powerful synthetic strategy. vignan.ac.inacs.org

Biotransformation Pathways and Enzymatic Modulation of 6 Methoxybenzo a Pyrene

Microbial Biotransformation of 6-Methoxybenzo(a)pyrene and Precursors

The biotransformation of benzo(a)pyrene into methoxylated forms is not typically accomplished by a single microorganism but rather through the synergistic action of different microbial groups, particularly fungi and bacteria. Fungi often initiate the process by oxidizing BaP, and bacteria can then further transform the resulting metabolites.

Bacteria from the genus Mycobacterium are well-documented for their ability to degrade high molecular weight PAHs. mdpi.comcam.ac.ukpjoes.comscispace.com Strains such as Mycobacterium vanbaalenii PYR-1 and Mycobacterium sp. have been shown to metabolize BaP and its derivatives. nih.govresearchgate.netasm.org

A key pathway involves the successive action of fungal enzymes and pyrene-degrading Mycobacterium strains. nih.govresearchgate.net In this cooperative process, BaP is first oxidized by fungal laccase into intermediates like benzo(a)pyrene quinones (BaP-quinones) and 6-benzo[a]pyrenyl acetate (B1210297). nih.gov Subsequently, Mycobacterium strains act on these metabolites. nih.gov Research has confirmed the transformation of these laccase-generated metabolites by various Mycobacterium strains, leading to the formation of methoxybenzo(a)pyrene. nih.govmdpi.com The process continues with the reduction of BaP-quinones to dihydroxybenzo(a)pyrene, which can be further transformed into dimethoxy derivatives, highlighting a significant O-methylation pathway mediated by these bacteria. nih.govresearchgate.net

While many studies focus on co-metabolism, some bacterial isolates have demonstrated the ability to utilize PAHs as a sole source of carbon and energy. nih.gov The versatility of their degradative enzymes, which possess broad substrate specificity, allows them to act on a variety of compounds, including the precursors to this compound. nih.gov

Table 1: Role of Mycobacterium in Biotransformation

Bacterial StrainPrecursor Compound(s)Key Transformation StepProduct(s)Reference(s)
Mycobacterium spp. (pyrene-degrading)6-benzo[a]pyrenyl acetate, Benzo[a]pyrene (B130552) quinonesO-methylation of laccase-generated metabolitesMethoxybenzo[a]pyrene nih.govmdpi.com
Mycobacterium spp.Benzo[a]pyrene quinonesReduction and subsequent O-methylationDimethoxybenzo[a]pyrene nih.govresearchgate.net
Mycobacterium vanbaalenii PYR-1Benzo[a]pyrene (BaP)Initial oxidation at various positions (C-4,5, C-9,10, C-11,12)Dihydrodiols, hydroxymethoxy and dimethoxy derivatives researchgate.netasm.orgnih.gov

White-rot fungi, such as Trametes versicolor, are crucial for initiating the degradation of complex organic compounds like lignin (B12514952) and PAHs. frontiersin.orgmdpi.com This capability is attributed to their secretion of powerful extracellular ligninolytic enzymes, most notably laccase. frontiersin.orgmdpi.com

In the context of this compound formation, the role of T. versicolor is primarily to carry out the initial oxidation of the parent benzo(a)pyrene molecule. nih.gov The laccase produced by this fungus attacks BaP, transforming it into more reactive intermediates. nih.govfrontiersin.org Studies have identified these primary metabolites as a mixture of benzo[a]pyrene quinones (specifically BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione) and 6-benzo[a]pyrenyl acetate. nih.govmdpi.comnih.gov These compounds are the essential precursors that are subsequently metabolized by bacteria like Mycobacterium to produce methoxylated derivatives. nih.gov The fungus itself does not typically complete the transformation to this compound but creates the necessary substrates for the subsequent bacterial O-methylation steps. nih.govresearchgate.net

Enzymatic Pathways in Biotransformation

O-methylation is a critical step in the biotransformation of oxidized BaP metabolites. researchgate.netgavinpublishers.com This pathway involves the addition of a methyl group to a hydroxyl group on the PAH ring structure. Evidence confirms that metabolites such as 6-benzo[a]pyrenyl acetate are transformed into methoxybenzo[a]pyrene through a pathway controlled by O-methylation. nih.gov This methylation can prevent further degradation, as methylation of hydroxyl groups can lead to the accumulation of dead-end products. researchgate.net However, it is a definitive step in the formation of this compound from its precursors. nih.gov

The enzyme primarily responsible for the O-methylation of BaP metabolites is catechol-O-methyltransferase (COMT). nih.gov Research has explicitly identified that COMT from pyrene-degrading mycobacteria mediates the O-methylation pathway that converts laccase-oxidized BaP products into methoxybenzo[a]pyrene. nih.govmdpi.com

The mechanism involves the transformation of catechol-like structures. BaP-quinones, produced by laccase, can be reduced to their corresponding catechols (dihydroxybenzo[a]pyrenes). nih.gov COMT then catalyzes the transfer of a methyl group from a donor molecule, S-adenosylmethionine (SAM), to one of the hydroxyl groups of the catechol. nih.gov This reaction effectively converts the dihydroxybenzo[a]pyrene intermediate into a mono-methoxylated product. nih.govfrontiersin.org Studies on human COMT have shown its ability to detoxify various PAH catechols through this O-methylation process, providing a strong model for the microbial enzymatic activity. nih.govacs.orgacs.orgresearchgate.net This enzymatic step is the direct route to the formation of this compound from its dihydroxylated precursors.

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper oxidoreductase enzymes that catalyze the oxidation of a wide array of phenolic and non-phenolic compounds, using molecular oxygen as the final electron acceptor. researchgate.netresearchgate.net Fungal laccases, particularly from Trametes versicolor, are characterized by their broad substrate specificity and high oxidizing capacity. mdpi.commdpi.com

In the pathway leading to this compound, laccase performs the initial and essential transformation of the stable BaP molecule. nih.govfrontiersin.org The enzyme oxidizes BaP, leading to the formation of several key intermediates. The primary products of this reaction are benzo[a]pyrene quinones (BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione). mdpi.comnih.gov This oxidation breaks the aromaticity and introduces oxygen atoms, making the molecule susceptible to further enzymatic attack. This laccase-catalyzed oxidation is the rate-limiting step that provides the necessary substrates for the subsequent COMT-mediated methylation by bacteria. nih.govresearchgate.net

Table 2: Key Enzymes in the Biotransformation of Benzo(a)pyrene

EnzymeSource Organism (Example)Substrate(s)Reaction TypeKey Product(s)Reference(s)
LaccaseTrametes versicolor (fungus)Benzo(a)pyrene (BaP)OxidationBenzo(a)pyrene quinones, 6-benzo[a]pyrenyl acetate nih.govmdpi.comnih.gov
Catechol-O-methyltransferase (COMT)Mycobacterium spp. (bacteria)Dihydroxybenzo[a]pyrene (BaP-catechols)O-methylationMethoxybenzo[a]pyrene, Dimethoxybenzo[a]pyrene nih.govmdpi.com

Cytochrome P450 (CYP) Mediated Metabolism (Extrapolated from BaP)

The biotransformation of polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene (BaP) is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org These enzymes, functioning as monooxygenases, introduce oxygen into the PAH structure, initiating a cascade of metabolic events. wikipedia.org While direct metabolic studies on this compound are limited, its metabolic fate can be largely extrapolated from the extensive research on its parent compound, BaP. oup.commdpi.comnih.gov

The metabolic activation of BaP is a critical step in its mechanism of action and is predominantly carried out by CYP enzymes, particularly members of the CYP1 family, such as CYP1A1 and CYP1B1. oup.commdpi.comnih.govnih.gov These enzymes are highly inducible by PAHs themselves, creating a feedback loop that can enhance the rate of metabolism. researchgate.netbenthamdirect.com The process generally involves the oxidation of the BaP molecule to form reactive intermediates. researchgate.net For instance, research on 6-methylbenzo[a]pyrene, a structurally similar compound, shows that it is metabolized by CYPs to 6-hydroxymethylbenzo[a]pyrene, indicating that the C6 position is accessible to metabolic enzymes. nih.gov This suggests that the methoxy (B1213986) group of this compound could also be a site for enzymatic action, potentially leading to its demethylation or further oxidation.

The initial and rate-limiting step in BaP metabolism is the formation of arene oxides, catalyzed by CYP enzymes. nih.gov These epoxides are highly reactive intermediates. They can be detoxified by rearranging non-enzymatically to phenols or by being hydrated by the enzyme epoxide hydrolase (EH) to form trans-dihydrodiols. oup.commdpi.com

Key oxidative metabolites of BaP include phenols (e.g., 3-hydroxy-BaP and 9-hydroxy-BaP), quinones (e.g., BaP-1,6-dione, BaP-3,6-dione), and dihydrodiols (e.g., BaP-7,8-dihydrodiol). nih.govnih.gov The formation of these various metabolites is dependent on the specific CYP isozyme involved. nih.gov CYP1A1 and CYP1B1 are particularly efficient at producing BaP-7,8-dihydrodiol and BaP-9-ol, which are precursors to DNA-reactive species. nih.govnih.gov In contrast, BaP-3-ol, considered a detoxification product, is formed by a broader range of CYPs, including CYP1A1, CYP1B1, and CYP3A4. nih.gov The BaP-7,8-dihydrodiol can undergo a second round of oxidation by CYPs to form the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a major ultimate carcinogenic metabolite of BaP. mdpi.comnih.gov

Given this pathway, it is extrapolated that this compound would also be metabolized to a variety of hydroxylated and quinone derivatives, in addition to potential O-demethylation to form 6-hydroxybenzo(a)pyrene. nih.govontosight.ai

Table 1: Major Oxidative Metabolites of Benzo(a)pyrene Formed by Human CYP Isozymes This table is based on data extrapolated from in vitro studies with human recombinant CYP enzymes.

MetaboliteMajor Contributing CYP IsozymesMetabolic Significance
BaP-7,8-dihydrodiolCYP1A1, CYP1B1, CYP2C19Precursor to the ultimate carcinogen BPDE nih.govnih.gov
BaP-9-olCYP1A1, CYP1B1, CYP2C19, CYP3A4Intermediate in the formation of DNA adducts nih.gov
BaP-3-olCYP1A1, CYP1B1, CYP3A4Detoxification product nih.gov
BaP-4,5-dihydrodiolCYP1A1, CYP1B1Detoxification product oup.com
BaP quinonesCYP1A1, CYP1B1Can undergo redox cycling, generating reactive oxygen species nih.gov

Following the initial oxidative metabolism (Phase I), the resulting metabolites of BaP undergo Phase II conjugation reactions. nih.govmdpi.com These pathways involve the addition of endogenous polar molecules, which increases the water solubility of the metabolites and facilitates their excretion from the body. wikipedia.orgnih.gov The primary conjugation pathways for BaP metabolites are glucuronidation, sulfation, and glutathione (B108866) (GSH) conjugation. nih.govmdpi.com

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated BaP metabolites. nih.gov UGT1A1 is a key enzyme in this process and is known to be induced by BaP itself through the AhR signaling pathway. benthamdirect.comnih.gov

Sulfation: Sulfotransferases (SULTs) mediate the conjugation of a sulfonate group to phenol (B47542) and dihydrodiol metabolites. nih.gov Phenolic and quinone derivatives of BaP are generally good substrates for sulfation. nih.gov The resulting sulfate (B86663) esters are typically more polar, though some, like the conjugate of 6-hydroxymethylbenzo[a]pyrene, can be reactive and form DNA adducts. nih.gov

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic BaP metabolites, particularly the diol epoxides. scispace.com This is a critical detoxification pathway that neutralizes the reactivity of these ultimate carcinogens. scispace.com

It is anticipated that the oxidative metabolites of this compound would be substrates for these same Phase II enzymes, leading to the formation of their respective glucuronide, sulfate, and glutathione conjugates.

Metabolite Identification and Characterization in Research

While comprehensive profiling of this compound metabolites in mammalian systems is not extensively documented, studies in microbial systems have confirmed the formation and transformation of methoxylated BaP derivatives. Research on the degradation of BaP by Mycobacterium and Bacillus subtilis strains has identified methoxybenzo(a)pyrene and even dimethoxybenzo(a)pyrene as metabolites. researchgate.netnih.gov

One study demonstrated that 6-benzo[a]pyrenyl acetate, a metabolite of BaP, could be transformed into methoxybenzo[a]pyrene by Mycobacterium strains. nih.gov The same study also showed that BaP quinones could be reduced to dihydroxybenzo[a]pyrene and subsequently transformed into dimethoxy derivatives, a process involving O-methylation mediated by catechol-O-methyltransferase. nih.gov Another investigation using Bacillus subtilis also identified methoxybenzo(a)pyrene and dimethoxybenzo(a)pyrene as BaP metabolites. researchgate.net

Furthermore, research on related compounds provides clues to potential metabolites. For example, 6-Methoxybenzo(a)pyren-12-ol has been studied, suggesting that the parent this compound molecule can undergo further hydroxylation at other positions on the aromatic ring system. ontosight.ai The synthesis of various methoxy-BaP isomers, such as 1-Methoxybenzo[α]pyrene, serves as a crucial tool for creating analytical standards needed for the definitive identification of metabolites in research. nih.gov

Table 2: Identified Methoxy-Containing Metabolites in Benzo(a)pyrene Biotransformation Studies This table summarizes metabolites identified primarily in microbial degradation studies.

Identified MetabolitePrecursor/PathwayResearch ContextCitation
Methoxybenzo(a)pyreneTransformation of 6-benzo[a]pyrenyl acetateMycobacterium degradation of BaP metabolites nih.gov
Methoxybenzo(a)pyreneDegradation of BaPBacillus subtilis degradation of BaP researchgate.net
Dimethoxybenzo(a)pyreneTransformation of BaP quinones via dihydroxy-BaPMycobacterium degradation of BaP metabolites nih.gov
Dimethoxybenzo(a)pyreneDegradation of BaPBacillus subtilis degradation of BaP researchgate.net
6-Methoxybenzo(a)pyren-12-olHydroxylation of this compoundStudied as a distinct chemical compound ontosight.ai

Enzyme Induction and Gene Regulation by this compound (Extrapolated from BaP)

PAHs, including BaP, are known to induce the expression of the very enzymes responsible for their metabolism. mdpi.comnih.gov This auto-induction is a key feature of their biological activity and is mediated primarily through the Aryl Hydrocarbon Receptor (AhR). nih.govoup.com It is highly probable that this compound, due to its structural similarity to BaP, engages these same regulatory pathways.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins like heat shock protein 90 (HSP90). benthamdirect.comreactome.org BaP and other PAHs are classic ligands for the AhR. nih.govarizona.eduresearchgate.net

The activation sequence is as follows:

Ligand Binding: A lipophilic ligand like BaP diffuses into the cell and binds to the AhR. benthamdirect.com

Nuclear Translocation: The ligand-bound AhR complex translocates from the cytoplasm into the nucleus. reactome.org

Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). benthamdirect.comreactome.org

DNA Binding: The AhR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes. benthamdirect.comreactome.org

Gene Transcription: Binding of the AhR/ARNT complex to XREs recruits co-activator proteins and initiates the transcription of a battery of genes, often referred to as the "[Ah] gene battery". benthamdirect.comoup.com

Given its polycyclic aromatic structure, this compound is expected to be an agonist for the AhR, initiating this signaling cascade in a manner analogous to BaP.

The activation of the AhR signaling pathway by BaP leads to the coordinated up-regulation of a suite of genes encoding xenobiotic-metabolizing enzymes. benthamdirect.comwaocp.org This includes both Phase I and Phase II enzymes, which work in concert to metabolize the inducing compound. benthamdirect.com

Key genes transcriptionally regulated by the AhR include:

Phase I Enzymes: CYP1A1, CYP1A2, and CYP1B1 are strongly induced. benthamdirect.comnih.govwaocp.org This induction increases the capacity of the cell to oxidatively metabolize PAHs, which can be a double-edged sword, leading to both detoxification and metabolic activation. mdpi.com

Phase II Enzymes: Several Phase II enzymes are also target genes, including UDP-glucuronosyltransferase (UGT1A1, UGT1A6), Glutathione S-transferase (GSTA2), and NAD(P)H:quinone oxidoreductase 1 (NQO1). benthamdirect.comnih.gov The induction of these enzymes enhances the conjugation and subsequent elimination of reactive metabolites. benthamdirect.com

This regulatory mechanism ensures that an organism can mount a robust enzymatic response to xenobiotic exposure. Extrapolating from BaP, exposure to this compound would likely induce a similar profile of xenobiotic-metabolizing enzymes, thereby influencing its own rate of biotransformation and detoxification.

Table 3: Key Human Genes Regulated by the Aryl Hydrocarbon Receptor (AhR) Pathway (Extrapolated from BaP)

GeneEnzyme/ProteinFunction in Xenobiotic Metabolism
CYP1A1Cytochrome P450 1A1Phase I oxidation of PAHs benthamdirect.comwaocp.org
CYP1A2Cytochrome P450 1A2Phase I oxidation of PAHs and aromatic amines benthamdirect.com
CYP1B1Cytochrome P450 1B1Phase I oxidation of PAHs benthamdirect.com
UGT1A1UDP-glucuronosyltransferase 1A1Phase II glucuronidation of hydroxylated metabolites benthamdirect.comnih.gov
UGT1A6UDP-glucuronosyltransferase 1A6Phase II glucuronidation of phenolic metabolites benthamdirect.com
GSTA2Glutathione S-transferase Alpha 2Phase II glutathione conjugation benthamdirect.com
NQO1NAD(P)H:quinone oxidoreductase 1Phase II reduction of quinones benthamdirect.com
AHRRAryl Hydrocarbon Receptor RepressorNegative feedback regulator of the AhR pathway benthamdirect.com

Molecular Mechanisms of Biological Interaction for 6 Methoxybenzo a Pyrene

DNA Adduct Formation Mechanisms and Characterization

Detailed experimental studies specifically characterizing the DNA adducts of 6-Methoxybenzo(a)pyrene, including their formation mechanisms, stereochemistry, and structural elucidation, are not extensively available in the current body of scientific literature. Research on benzo(a)pyrene (BaP) and its other C6-substituted derivatives, such as 6-methylbenzo[a]pyrene, indicates that the C6 position is a key site for metabolic activation via one-electron oxidation, leading to the formation of a radical cation that can covalently bind to DNA. nih.gov However, the presence of a methoxy (B1213986) group, with its distinct electronic properties compared to a methyl or hydrogen substituent, would significantly influence this pathway. Therefore, direct extrapolation from other compounds is not scientifically rigorous.

Covalent Binding to Nucleic Acids

Specific research on the covalent binding of this compound to nucleic acids is limited. For the related compound, 6-methylbenzo[a]pyrene, activation by one-electron oxidation results in adducts formed at the 6-CH2 position with guanine (B1146940) (N7Gua) and adenine bases. nih.gov It is plausible that this compound could also be activated to an electrophilic species capable of forming covalent bonds with the nucleophilic sites on DNA bases, but the precise mechanism and resulting adduct structures remain to be determined experimentally. For the parent compound, BaP, metabolites like benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) are known to covalently bind to DNA, primarily at the N2 position of guanine. researchgate.netresearchgate.net

Stereochemical Aspects of Adduct Formation

There is no specific information available regarding the stereochemical aspects of DNA adduct formation for this compound. For benzo(a)pyrene, the formation of its diol epoxide metabolite (BPDE) leads to different stereoisomers, such as the tumorigenic (+)-trans-anti-[BP]-N(2)-dG adduct, which resides in the minor groove of DNA. nih.gov The stereochemistry of such adducts is critical as it influences their recognition and processing by DNA repair machinery and their ability to cause mutations. nih.gov Elucidating the stereoselectivity of this compound binding would require dedicated synthesis and structural analysis of its potential DNA adducts.

Structural Elucidation of DNA Adducts

The definitive structures of DNA adducts formed by this compound have not been reported. Structural elucidation for related compounds, such as the adduct formed between 6-methylbenzo[a]pyrene and deoxyguanosine, has been achieved through techniques like high-pressure liquid chromatography (HPLC) following enzymatic hydrolysis of DNA. nih.gov Similar methodologies would be necessary to isolate and characterize any adducts formed by this compound, providing crucial insights into its genotoxic potential.

Protein and Enzyme Binding Interactions (Non-Metabolic)

Direct evidence for non-metabolic protein and enzyme binding interactions of this compound is not available. Metabolically activated benzo(a)pyrene has been shown to bind covalently to a range of nuclear macromolecules, including histones and non-histone proteins. nih.gov In mouse embryo cells, the majority of covalently bound benzo(a)pyrene metabolites were associated with proteins rather than DNA or RNA. nih.gov Whether this compound or its metabolites exhibit similar binding patterns to cellular proteins, and the functional consequences of such interactions, remains an area for future investigation.

Modulation of Cellular Signaling Pathways Beyond AhR Activation (Extrapolated from BaP)

While the activation of the Aryl hydrocarbon Receptor (AhR) is a primary signaling event for BaP and likely for this compound, BaP is known to modulate a variety of other cellular signaling pathways that contribute to its toxicological effects. mdpi.com These findings, extrapolated from BaP, suggest potential pathways that could also be affected by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway : BaP can activate the MAPK signaling cascade, including the ERK 1/2 pathway. This activation can be mediated by an AhR/Src/ERK axis, which in turn can influence the expression of metabolic enzymes like CYP1A1 and contribute to the formation of DNA adducts. mdpi.com

NF-κB Signaling : BaP exposure can activate the NF-κB signaling pathway, a key regulator of inflammation. This can lead to the release of inflammatory cytokines and is often linked with the generation of oxidative stress. mdpi.com

p53 Pathway : The formation of bulky DNA adducts by BaP metabolites can trigger a DNA damage response, leading to the activation of the tumor suppressor protein p53. youtube.com High levels of p53 activation can induce cell cycle arrest to allow for DNA repair or, in cases of extensive damage, trigger apoptosis (programmed cell death). youtube.com

The table below summarizes key signaling pathways modulated by BaP, which may be relevant for this compound.

Signaling PathwayKey ComponentsDownstream Effects (Extrapolated from BaP)
MAPK/ERKSrc, ERK 1/2Modulation of CYP1A1 induction, cell proliferation, differentiation, apoptosis
NF-κBNF-κBInflammatory response, cytokine release
p53 Pathwayp53DNA damage response, cell cycle arrest, apoptosis

Mechanisms of Reactive Oxygen Species (ROS) Generation and Oxidative Stress at the Molecular Level

Specific studies on the mechanisms of ROS generation by this compound are lacking. However, the metabolism of the parent compound, BaP, is intrinsically linked to the production of ROS and the induction of oxidative stress. nih.gov This occurs through several mechanisms that could be relevant to its 6-methoxy derivative.

The metabolic processing of BaP by cytochrome P450 enzymes can lead to the formation of quinone metabolites, such as BaP-diones. nih.gov These quinones can undergo redox cycling, a process where they are repeatedly reduced and then re-oxidized, generating superoxide anion radicals in the process. mdpi.com This futile cycling leads to a buildup of ROS, overwhelming cellular antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA (e.g., formation of 8-hydroxydeoxyguanosine). mdpi.commdpi.com Given that the C6 position of BaP is involved in forming radical cations, the methoxy substituent at this position in this compound would likely modulate its ability to undergo such reactions, though the specific outcomes require experimental verification. mdpi.com

Environmental Formation and Mechanistic Transformations of 6 Methoxybenzo a Pyrene

Abiotic Environmental Transformation Pathways

Abiotic processes, driven by light and chemical reactions, play a significant role in the transformation of PAHs in the environment. These pathways can lead to the degradation or alteration of 6-Methoxybenzo(a)pyrene, influencing its persistence and potential toxicity.

Photolysis, the degradation of compounds by light, is a primary abiotic pathway for the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. cdc.govnih.gov PAHs with three or more aromatic rings can absorb UVA (320–400 nm) and visible light, leading to their excitation and subsequent reactions. nih.gov The presence of a methoxy (B1213986) group on the benzo(a)pyrene structure is likely to influence the rate and products of photolysis.

The photolytic degradation of PAHs can occur through two primary mechanisms:

Direct Photolysis: In this process, the PAH molecule directly absorbs light energy, leading to its excitation to a singlet state, followed by intersystem crossing to a more stable triplet state. This excited molecule can then undergo various reactions, including isomerization, polymerization, or oxidation, leading to its degradation. Studies on benzo(a)pyrene have shown that it is susceptible to photodegradation. cdc.gov

Indirect Photolysis: This mechanism involves the transfer of energy from an excited sensitizer (B1316253) molecule (such as humic acids or other organic matter in the environment) to the PAH molecule, or the generation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals by excited sensitizers, which then react with the PAH. nih.gov The presence of substances like nitrate (B79036) in surface waters can generate hydroxyl radicals upon photolysis, which can then react with and degrade PAHs. nih.gov

The rate of photolysis is influenced by several factors, including the intensity and wavelength of light, the presence of sensitizers and quenchers, pH, and the physical state of the PAH (e.g., dissolved, sorbed to particles). researchgate.net For instance, the photolysis of benzo(a)pyrene has been shown to be enhanced in the presence of hydrogen peroxide under both UV light and natural sunlight. nih.govosti.gov

In environmental matrices such as soil and water, this compound can undergo various chemical transformations. These processes are influenced by the chemical composition of the matrix, including the presence of oxidants and other reactive species.

In soil, PAHs are subject to both abiotic degradation and microbial metabolism. cdc.gov Chemical oxidation can be a significant transformation pathway. For example, pre-oxidation with agents like potassium permanganate (B83412) and iron-activated sodium persulfate has been shown to enhance the subsequent biodegradation of benzo(a)pyrene in soil. nih.gov It is likely that this compound would also be susceptible to such oxidative processes. The hydrophobic nature of this compound would cause it to readily bind to soils, potentially reducing its mobility but also making it susceptible to long-term transformation processes within the soil matrix. epa.gov

In aquatic environments, PAHs can be transformed by chemical oxidation. cdc.gov The low water solubility of compounds like benzo(a)pyrene means they will strongly adsorb to sediments and particulate matter. epa.gov Within the water column and sediments, reactions with chemical oxidants can occur.

The following table summarizes the potential abiotic transformation pathways for this compound, extrapolated from studies on benzo(a)pyrene.

Transformation PathwayDescriptionInfluencing FactorsPotential Products
Direct Photolysis Direct absorption of light energy leading to degradation.Light intensity and wavelength, physical state of the compound.Polar degradation products.
Indirect Photolysis Degradation initiated by sensitizers or reactive oxygen species.Presence of humic substances, nitrates, and other photosensitizers.Hydroxylated and other oxidized derivatives.
Chemical Oxidation Reaction with chemical oxidants present in soil and water.Presence of permanganate, persulfate, and other oxidants.Oxidized derivatives, potentially leading to ring cleavage.

Mechanistic Insights into Environmental Formation from Precursors (Extrapolated from BaP)

Benzo(a)pyrene and its derivatives are not intentionally produced but are formed during the incomplete combustion of organic materials. nih.govnih.gov The formation of PAHs is a complex process involving pyrolysis and pyrosynthesis at high temperatures (300-600 °C). wikipedia.orgmdpi.com While specific pathways for the formation of this compound are not detailed in the literature, the general mechanisms of BaP formation can provide insights.

The formation of benzo(a)pyrene is thought to occur through the reaction of smaller aromatic precursors. Computational studies have explored pathways starting from compounds like chrysene (B1668918) and benzo(a)anthracene. mdpi.combohrium.com Several mechanisms have been proposed for the growth of PAH molecules:

Hydrogen Abstraction Acetylene (B1199291) Addition (HACA): This is a well-known mechanism for the growth of aromatic rings in combustion environments. It involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of an acetylene molecule, and subsequent cyclization to form a new aromatic ring.

Hydrogen Abstraction Ethynyl (B1212043) Radical Addition (HAERA): This mechanism is similar to HACA but involves the addition of an ethynyl radical instead of acetylene. bohrium.com

Diels-Alder Reactions: These reactions involve the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring. bohrium.com

Methyl Addition/Cyclization (MAC): This mechanism involves the addition of methyl radicals to existing PAHs, followed by cyclization to form a new ring. mdpi.com

The formation of this compound would likely involve the formation of the core benzo(a)pyrene structure through these or similar high-temperature reactions, followed by or concurrent with the introduction of a methoxy group. The methoxy group could potentially be formed from the reaction of a hydroxylated benzo(a)pyrene intermediate with a methyl radical or other methylating agents present in the complex combustion environment. Alternatively, methoxylated precursors could undergo pyrosynthesis to form this compound.

Pyrogenic Processes and Radical Mechanisms

The environmental formation of this compound through pyrogenic processes is intrinsically linked to the incomplete combustion of organic materials, particularly those rich in lignin (B12514952). Lignin, a complex polymer found in wood and other biomass, is a significant natural source of methoxylated aromatic compounds. During pyrolysis and combustion, such as in wildfires, industrial processes, and domestic heating, these precursors can undergo a series of complex chemical reactions, including radical-mediated mechanisms, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound.

The high temperatures characteristic of pyrogenic processes lead to the fragmentation of larger organic molecules and the formation of highly reactive radical species. These radicals are central to the subsequent growth and transformation of aromatic structures. While direct experimental evidence for the specific formation pathways of this compound is limited in the scientific literature, the general principles of PAH formation provide a basis for postulating its origins.

One plausible pathway involves the pyrolysis of lignin, which yields simpler methoxy-phenolic compounds such as guaiacol (B22219) (2-methoxyphenol). These smaller molecules can then serve as building blocks for the construction of larger, more complex PAHs. The formation of the benzo(a)pyrene skeleton is thought to occur through mechanisms such as the H-abstraction-C2H2-addition (HACA) mechanism or methyl addition cyclization (MAC). In the context of this compound, it is hypothesized that a methoxy-substituted precursor radical could participate in these growth reactions, ultimately leading to the formation of the methoxylated benzo(a)pyrene structure.

The stability and reactivity of the methoxy group under pyrogenic conditions are critical factors. Studies on the pyrolysis of guaiacol have shown that demethylation and demethoxylation are significant reaction pathways, leading to the formation of catechol and phenol (B47542), respectively. This indicates that the methoxy group can be cleaved during combustion. However, the persistence of the methoxy group to form this compound suggests that under certain conditions, the radical-driven cyclization and aromatization reactions may proceed at a rate that allows for the preservation of this functional group.

Once formed and released into the environment, this compound is subject to various transformation processes, many of which are mediated by radical species. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH), which is photochemically generated. The reaction of PAHs with hydroxyl radicals is a major degradation pathway. For benzo(a)pyrene, the reaction with •OH can lead to the formation of various hydroxylated and quinone derivatives.

It is highly probable that this compound undergoes similar radical-initiated atmospheric degradation. The hydroxyl radical can attack the aromatic ring system via an addition mechanism, leading to the formation of a hydroxycyclohexadienyl-type radical. This intermediate can then react further with molecular oxygen, leading to the formation of phenols and other oxygenated products. Furthermore, the methoxy group itself could be a site of radical attack, potentially leading to demethylation and the formation of 6-hydroxybenzo(a)pyrene. The precise reaction rates and product distributions for the reaction of this compound with hydroxyl radicals are not well-documented and represent an area for further research.

The following table summarizes the key pyrogenic precursors and radical species involved in the proposed formation and transformation of this compound.

CategoryCompound/SpeciesRole
Pyrogenic Precursor LigninSource of methoxylated aromatic compounds
Guaiacol (2-methoxyphenol)Potential building block for methoxy-PAH formation
Radical Species Methyl radical (•CH3)Involved in methyl addition cyclization (MAC) growth mechanism
Acetylene (C2H2)Key species in the HACA growth mechanism for PAHs
Phenyl radical (•C6H5)A fundamental radical in PAH formation
Hydroxyl radical (•OH)Primary oxidant for atmospheric degradation
Transformation Product (Hypothesized) 6-hydroxybenzo(a)pyrenePotential product of demethylation
Hydroxylated this compound isomersProducts of •OH addition to the aromatic ring
Quinones of this compoundFurther oxidation products

Computational and Theoretical Investigations of 6 Methoxybenzo a Pyrene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, reactivity, and the energetics of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 6-methoxybenzo(a)pyrene, FMO analysis would reveal how the methoxy (B1213986) group at the 6-position influences the electron density and reactivity of the benzo(a)pyrene core. This would be critical in understanding its potential for electrophilic or nucleophilic attack, which is central to its metabolic activation and potential carcinogenicity. A hypothetical data table for such an analysis is presented below.

Parameter Calculated Value (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available
Ionization PotentialValue not available
Electron AffinityValue not available
No specific data is available in the searched literature for this compound.

Reaction Pathway Energetics and Transition State Analysis

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the energy barriers that must be overcome. For this compound, this would involve modeling its metabolic activation, which typically proceeds through oxidation reactions catalyzed by cytochrome P450 enzymes to form epoxides.

Transition state analysis would pinpoint the high-energy structures that exist transiently as the molecule is converted from reactant to product. Calculating the activation energies for these steps would provide a quantitative measure of the reaction rates and help to predict the major metabolites.

Molecular Docking and Dynamics Simulations of Biological Interactions

Computational simulations can model how a small molecule like this compound interacts with biological macromolecules such as enzymes and DNA. These methods are invaluable for predicting potential toxicity and mechanisms of action.

Ligand-Protein Binding Predictions (e.g., Enzyme Active Sites, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies with cytochrome P450 enzymes could predict which specific isoforms are most likely to be involved in its metabolism. Similarly, docking with the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism, could indicate its potential to induce its own metabolism.

Molecular dynamics simulations can then be used to study the stability of the predicted binding poses and to observe the dynamic behavior of the ligand-protein complex over time.

DNA Intercalation and Adduct Formation Site Prediction

The carcinogenicity of many polycyclic aromatic hydrocarbons is linked to their ability to bind to DNA, forming DNA adducts that can lead to mutations. Computational methods can be used to predict the likelihood of this compound or its metabolites intercalating between DNA base pairs or covalently binding to specific sites on the DNA.

These simulations can help to identify the most probable sites of adduction and provide insights into the structural distortions of the DNA helix that may result, which can impact DNA replication and repair.

Prediction of Spectroscopic Properties to Aid Experimental Identification

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions can be a powerful tool to aid in the experimental identification and characterization of this compound and its metabolites.

A hypothetical table of predicted spectroscopic data is shown below.

Spectroscopic Property Predicted Value
1H NMR Chemical Shifts (ppm)Values not available
13C NMR Chemical Shifts (ppm)Values not available
UV-Vis λmax (nm)Values not available
No specific data is available in the searched literature for this compound.

Structure Activity Relationship Sar Studies: Molecular and Mechanistic Perspectives of 6 Methoxybenzo a Pyrene Derivatives

Influence of Methoxy (B1213986) Substitution on Biotransformation Pathways and Reactivity

The biotransformation of polycyclic aromatic hydrocarbons (PAHs) is a complex process mediated by Phase I and Phase II metabolic enzymes, which convert these lipophilic compounds into more water-soluble metabolites for excretion. researchgate.net However, this process can also lead to metabolic activation, producing reactive intermediates that are more toxic than the parent compound. For the prototypical PAH, benzo(a)pyrene (BaP), three major metabolic activation pathways have been identified: the diol epoxide pathway, the radical-cation pathway, and the o-quinone pathway. researchgate.netnih.gov

The introduction of a methoxy group at the 6-position of the benzo(a)pyrene molecule, forming 6-Methoxybenzo(a)pyrene, significantly influences these biotransformation routes. The 6-position, or meso-region, is a critical site for one-electron oxidation that initiates the radical-cation pathway. nih.gov The methoxy group (-OCH₃) is an electron-donating group, which can alter the electron density of the aromatic system. This electronic modification can affect the susceptibility of the molecule to enzymatic attack by cytochrome P450 (CYP) enzymes, which are central to PAH metabolism. researchgate.net

The presence of the methoxy substituent is expected to direct metabolism in several ways:

Radical-Cation Pathway: The electron-donating nature of the methoxy group could stabilize the formation of a radical cation at the 6-position, potentially enhancing this metabolic activation pathway.

Quinone Formation: The 6-position is also a primary site for the formation of quinones. nih.gov A key metabolic step for this compound is likely O-demethylation to form 6-hydroxybenzo(a)pyrene. This phenolic metabolite is highly susceptible to autooxidation or further enzymatic oxidation to form benzo(a)pyrene-6,12-dione (B196076) and other quinones. researchgate.net These quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) and contributes to oxidative stress. researchgate.netresearchgate.net

Diol Epoxide Pathway: The diol epoxide pathway, which leads to the formation of the ultimate carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) from the parent BaP, may be less favored for this compound. mdpi.com The steric bulk of the methoxy group and the altered electronic properties of the molecule may shift the enzymatic preference of CYP enzymes away from the 7,8- and 9,10-positions. Studies on alkyl-substituted BaP have shown that substitution can shift metabolism away from aromatic ring oxidation. wur.nl

Table 1: Comparative Predicted Biotransformation of Benzo(a)pyrene vs. This compound

PathwayBenzo(a)pyrene (BaP)This compoundPredicted Influence of Methoxy Group
Diol Epoxide Pathway Major pathway leading to BPDE, a potent mutagen that forms stable DNA adducts. mdpi.comPotentially inhibited or reduced.Steric hindrance and altered electronic distribution may decrease CYP enzyme activity at the 7,8,9,10-region.
Radical-Cation Pathway Involves one-electron oxidation, primarily at the 6-position, by peroxidases. nih.govPotentially enhanced.The electron-donating methoxy group can stabilize the radical cation intermediate.
o-Quinone Pathway Forms various quinones (e.g., BaP-1,6-dione, BaP-3,6-dione) that induce oxidative stress via redox cycling. nih.govresearchgate.netPotentially enhanced via O-demethylation.Metabolism to 6-hydroxybenzo(a)pyrene provides a direct precursor for facile oxidation to benzo(a)pyrene-6,12-dione.

Comparative Analysis of Molecular Interactions with Benzo(a)pyrene and Other PAH Derivatives

The biological activity of a PAH is contingent upon its molecular interactions with cellular macromolecules, including receptors and enzymes. The parent compound, benzo(a)pyrene, is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. researchgate.net The binding affinity and subsequent activation of AhR are sensitive to the structure, size, and electronic properties of the ligand.

The addition of a methoxy group to the BaP scaffold at the 6-position introduces significant structural and physicochemical changes that alter its interaction profile compared to BaP and other PAH derivatives.

Size and Shape: The methoxy group adds steric bulk to the otherwise planar BaP molecule. This can affect how the molecule fits into the binding pockets of proteins. For instance, the binding affinity for the AhR may be reduced if the methoxy group creates an unfavorable steric clash within the ligand-binding domain.

Polarity and Lipophilicity: The oxygen atom and methyl group introduce a degree of polarity and alter the molecule's lipophilicity (logP). This can influence its partitioning into cellular membranes, its transport within the cell, and its interaction with both hydrophobic and polar residues in a protein binding site.

Electronic Properties: The methoxy group alters the distribution of π-electrons in the aromatic system. PAHs often engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites. mdpi.com The modified electron density of this compound will modulate the strength and geometry of these crucial non-covalent interactions.

Compared to other PAHs, such as dibenzo[def,p]chrysene (DBC), which also interacts with AhR but can elicit unique transcriptional responses, this compound would be expected to have its own distinct interaction signature. nih.gov While BaP primarily upregulates pathways related to oxidative stress, the specific profile for its methoxy derivative would depend on the balance of its AhR affinity and its altered metabolic fate. nih.gov

Table 2: Comparative Molecular Properties and Interaction Potential

PropertyBenzo(a)pyrene (BaP)This compoundImpact of Methoxy Substitution
Molecular Formula C₂₀H₁₂C₂₁H₁₄OAddition of -OCH₂ group
Molecular Weight 252.31 g/mol 282.34 g/mol Increased mass
Planarity Highly planarLess planar due to the sp³ hybridized methyl carbonPotential for reduced π-π stacking efficiency and altered fit in planar binding sites
Polarity NonpolarModerately more polarIncreased potential for hydrogen bonding (as an acceptor) and dipole-dipole interactions
AhR Binding Potent ligand and activatorPredicted to be a weaker ligandSteric hindrance from the methoxy group may impede optimal binding to the AhR pocket
Primary Driving Forces for Interaction Hydrophobic interactions, π-π stacking, van der Waals forces mdpi.comHydrophobic interactions, modified π-π stacking, potential for polar interactionsThe balance of interaction forces is shifted, with a potential decrease in stacking energy but an increase in polar contributions

Mechanistic Differences Arising from Structural Modifications

The structural modification of adding a methoxy group at the 6-position of benzo(a)pyrene leads to significant mechanistic divergences from the parent compound. These differences are a direct consequence of the altered biotransformation pathways and molecular interactions discussed previously.

The primary mechanism of BaP-induced carcinogenesis is linked to the formation of BPDE, which covalently binds to DNA, forming bulky adducts that can lead to mutations during DNA replication. mdpi.com For this compound, this diol epoxide-mediated mechanism is likely to be less significant. Instead, the mechanistic focus shifts towards pathways involving the 6-position.

Shift from Covalent DNA Adducts to Oxidative Damage: The probable metabolic preference for O-demethylation followed by oxidation to a quinone suggests a mechanistic shift. The primary toxicological mechanism for this compound is more likely to be driven by the generation of ROS through the redox cycling of its benzo(a)pyrene-6,12-dione metabolite. researchgate.net This leads to oxidative stress, which can damage cellular macromolecules, including DNA (e.g., forming 8-oxo-deoxyguanosine), lipids, and proteins, rather than the bulky, stable DNA adducts characteristic of BPDE.

Altered Role of the Radical-Cation: In BaP, the radical-cation formed at the 6-position can react with DNA to form depurinated adducts. researchgate.net The electron-donating methoxy group in this compound could stabilize this radical cation. This stabilization might increase its half-life, potentially allowing for greater diffusion and interaction with cellular targets. However, this pathway competes with the rapid O-demethylation and subsequent oxidation to quinones, and the relative importance of each pathway would determine the ultimate mechanistic outcome.

Different Profile of Gene Activation: Due to potentially altered binding to the AhR, this compound may induce a different pattern and magnitude of gene expression compared to BaP. nih.gov This could lead to a different cellular response, affecting processes such as cell cycle control, apoptosis, and inflammation, which are all relevant to carcinogenesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new chemicals and provide insights into their mechanisms of action. mdpi.com This approach is highly valuable for studying derivatives of this compound to generate mechanistic hypotheses.

A QSAR study for this compound derivatives would involve several steps:

Dataset Compilation: A series of this compound derivatives with variations at other positions on the aromatic ring would be synthesized. Their biological activity (e.g., cytotoxicity, mutagenicity, AhR binding affinity) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), would be used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govsid.ir

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness. mdpi.com

By analyzing the final QSAR model, researchers can identify which descriptors have the most significant impact on biological activity. This information can be used to form mechanistic hypotheses. For example:

If electronic descriptors (e.g., Hammett constants, atomic charges, HOMO/LUMO energies) are prominent, it would suggest that the mechanism is sensitive to the electronic interactions of the molecule with its target, such as during enzymatic catalysis or receptor binding.

If steric descriptors (e.g., molar refractivity, van der Waals volume) are critical, it would point to the importance of the molecule's size and shape for fitting into a specific binding site.

If hydrophobic descriptors (e.g., logP) are key, it would imply that membrane transport and partitioning into hydrophobic pockets are crucial steps in the mechanism of action.

Table 3: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Mechanistic Implication if Significant
Electronic Energy of the Highest Occupied Molecular Orbital (E-HOMO)Relates to the molecule's ability to donate electrons; important for oxidation and formation of radical cations.
Dipole MomentIndicates the molecule's overall polarity; important for interactions in polar environments and binding to polar sites.
Steric Molar Refractivity (MR)Encodes molecular volume and polarizability; important for binding site complementarity and dispersion forces.
Verloop Sterimol ParametersDefines the size and shape of substituents; crucial for understanding steric hindrance at active sites.
Hydrophobic Partition Coefficient (logP)Measures lipophilicity; important for membrane permeability, transport, and hydrophobic interactions.
Topological Wiener IndexDescribes molecular branching; can relate to overall molecular shape and accessibility to binding sites.

Future Research Directions and Emerging Paradigms for 6 Methoxybenzo a Pyrene Studies

Elucidation of Unidentified Metabolic Intermediates and Novel Pathways

The metabolism of benzo(a)pyrene is known to proceed through several key enzymatic pathways, leading to the formation of reactive intermediates that can cause cellular damage. nih.gov These established pathways for B[a]P include activation by peroxidases to form radical cations, monooxygenation by cytochrome P450 (CYP) enzymes followed by hydrolysis to yield diol-epoxides, and further oxidation to produce o-quinones. researchgate.netnih.gov Metabolites such as B[a]P-diones, tetraols, and B[a]P-7,8-dione are characteristic products of these pathways. nih.gov

For 6-Methoxybenzo(a)pyrene, it is crucial to investigate how the methoxy (B1213986) group alters this metabolic landscape. A primary avenue for future research is the investigation of O-demethylation, a common metabolic reaction, which would convert this compound to 6-hydroxybenzo(a)pyrene. This intermediate could then be a substrate for the formation of quinones or other reactive species. Research on the related compound 6-nitrobenzo(a)pyrene has shown that the substituent at the C6 position can be removed during metabolism, leading to the formation of 6-hydroxybenzo(a)pyrene and even the parent B[a]P compound. osti.gov This precedent suggests that the metabolic fate of the 6-methoxy group is a critical, yet unknown, aspect of its toxicology.

Future studies should employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify the full spectrum of metabolites produced from this compound in various biological systems. The central hypothesis is that the methoxy group could either block certain metabolic routes seen with B[a]P or open novel pathways unique to this derivative. For instance, the presence of the methoxy group could influence the regioselectivity of CYP enzymes, leading to a different profile of hydroxylated intermediates compared to the parent compound. The potential for direct oxidation of the methoxy group or its involvement in unique conjugation reactions also warrants investigation.

Exploration of Previously Undiscovered Molecular Targets and Interaction Modes

The primary molecular target of benzo(a)pyrene and its metabolites is DNA, with interactions including the formation of covalent adducts, intercalation, and oxidative damage. nih.govresearchgate.net Studies on the closely related 6-oxybenzo[a]pyrene radical have revealed specific interaction modes with DNA, including physical adsorption to the exterior of the helix causing conformational changes and covalent binding, particularly to guanine (B1146940) bases. nih.gov It is imperative for future research to determine if this compound or its metabolites interact with DNA through similar or novel mechanisms. The steric and electronic properties of the methoxy group could influence the compound's ability to intercalate between DNA base pairs or its propensity to form adducts at specific nucleotide sequences.

Beyond DNA, a key molecular target for many PAHs is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1. nih.gov The interaction of this compound with AhR is a critical area for exploration, as it would dictate its own metabolic activation and downstream cellular effects.

Furthermore, research on B[a]P has uncovered a host of other molecular targets involved in cellular signaling and inflammation. For example, B[a]P can promote inflammatory pathways through tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), leading to the upregulation of interleukin-6 (IL-6) and dysregulation of microRNAs. nih.gov Future investigations should explore whether this compound engages these or other signaling pathways. The potential for the methoxy group to mediate unique protein-ligand interactions could lead to the discovery of previously unknown molecular targets. Computational studies on pyrene (B120774) and its oxides suggest that oxidation can lead to stronger intermolecular interactions, a principle that may apply to the methoxy derivative and influence its binding affinities. chemrxiv.orgchemrxiv.org

Integration of Multi-Omics Approaches in Mechanistic Investigations

To achieve a holistic understanding of the biological impact of this compound, future research must move beyond single-endpoint analyses and embrace integrated multi-omics approaches. mdpi.com These technologies allow for a comprehensive, system-wide view of the alterations occurring within a cell or organism upon exposure. Recent toxicological studies on benzo(a)pyrene have successfully utilized these strategies, providing a blueprint for investigating its 6-methoxy derivative. nih.govresearchgate.netnih.gov

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed picture of the compound's mechanism of action. For example, transcriptomics (e.g., RNA-seq) can reveal changes in gene expression, identifying pathways perturbed by this compound exposure. Proteomics can then confirm whether these changes are translated into altered protein levels, while also identifying post-translational modifications. bohrium.com Metabolomics, the study of small molecule profiles, can uncover alterations in endogenous metabolic pathways and help identify novel, previously uncharacterized metabolites of the compound itself. bohrium.com Integrating these datasets can reveal complex interactions, such as how altered protein expression impacts specific metabolic functions, providing a much richer understanding than any single omics approach alone. mdpi.com

Omics DisciplineKey TechnologyPotential Application for this compound ResearchExample Finding from B[a]P Research
Genomics DNA SequencingIdentify specific DNA adducts and mutational signatures.Detection of adducts at guanine bases. nih.gov
Transcriptomics RNA-SequencingQuantify changes in gene expression; identify affected signaling and metabolic pathways (e.g., AhR pathway).Upregulation of CYP1A1 and inflammatory genes. nih.gov
Proteomics Mass SpectrometryIdentify and quantify changes in protein expression and post-translational modifications.Identification of enzymes involved in B[a]P metabolism. bohrium.com
Metabolomics Mass Spectrometry, NMRIdentify novel metabolites of this compound; detect perturbations in endogenous metabolic pathways.Characterization of diol, quinone, and sulfate (B86663) conjugates. nih.gov

Advanced In Vitro and Ex Vivo Research Model Development

Traditional two-dimensional (2D) cell culture models have limitations in replicating the complex microenvironment of living tissues. To generate more physiologically relevant data for this compound, the development and application of advanced in vitro and ex vivo models are essential.

Advanced in vitro models include three-dimensional (3D) cell cultures, such as spheroids and organoids, and microfluidic organ-on-a-chip platforms. mdpi.com These models better recapitulate cell-cell interactions, tissue architecture, and physiological gradients, which can significantly influence a compound's metabolism and toxicity. For instance, liver organoids or a "liver-on-a-chip" model could provide more accurate predictions of the metabolic fate of this compound compared to conventional liver cell lines. Similarly, the human colon adenocarcinoma cell line Caco-2, grown as a polarized monolayer, has been used as a model for the intestinal barrier to study the uptake and metabolism of B[a]P and could be adapted for its 6-methoxy derivative. lbl.gov In vitro culture of developing organs, such as mouse ovaries, has also been used to assess the specific developmental toxicity of B[a]P. nih.gov

Ex vivo models, which utilize tissues or organs maintained outside the body in a viable state for a short period, offer another layer of complexity. These systems, such as precision-cut tissue slices or isolated perfused organs, preserve the native cellular composition and architecture, providing an integrated view of tissue-level responses. An example of an ex vivo approach involved the oral administration of B[a]P to mice, followed by the analysis of isolated cells to study systemic immune responses. nih.govresearchgate.net Such a model could be invaluable for investigating the immunomodulatory potential of this compound.

Model TypeSpecific ExampleAdvantage for this compound Studies
Advanced In Vitro 3D Liver Spheroids/OrganoidsMore accurately models hepatic metabolism and hepatotoxicity by maintaining cell-cell interactions.
Advanced In Vitro Organ-on-a-ChipAllows for the study of multi-organ interactions and dynamic flow conditions, mimicking blood flow. mdpi.com
Advanced In Vitro Caco-2 Cell MonolayersModels the intestinal barrier to study absorption, efflux, and first-pass metabolism. lbl.gov
Ex Vivo Precision-Cut Lung SlicesMaintains the complex architecture and diverse cell types of the lung to study respiratory toxicology.
Ex Vivo Isolated Perfused OrgansAllows for detailed pharmacokinetic and metabolic studies in an intact organ system.

Refinement of Computational Models for Predictive Mechanistic Studies

In silico, or computational, models are powerful tools for predicting the toxicological properties of chemicals, reducing the need for extensive animal testing and prioritizing compounds for further study. nih.gov For this compound, refining and developing a suite of computational models is a key future direction.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the fundamental electronic and structural properties of this compound and its potential metabolites. nih.govmdpi.com These calculations can help predict sites of metabolic attack, the stability of intermediates, and the compound's reactivity towards biological macromolecules. Such approaches have been used to study the formation of B[a]P and the properties of related PAHs. nih.govmdpi.com

Molecular docking and molecular dynamics simulations can be employed to model the interaction of this compound with specific molecular targets, such as the AhR or the active sites of CYP enzymes. These simulations can provide insights into binding affinity and the structural basis for molecular recognition, helping to explain biological activity.

Physiologically Based Pharmacokinetic (PBPK) modeling is another critical computational tool. PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within the body. mdpi.com By integrating in vitro data (e.g., metabolic rates from liver microsomes) with physiological parameters, these models can predict internal dose metrics in different organs and across species. An in vitro-in silico approach combining cell test data with PBPK modeling has already been successfully used to predict the in vivo developmental toxicity of B[a]P. nih.gov Developing a specific PBPK model for this compound is essential for translating findings from in vitro studies to predict potential in vivo outcomes and for conducting robust risk assessments.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Methoxybenzo(a)pyrene in laboratory settings?

  • Use a Class I, Type B biological safety hood to minimize inhalation exposure during experiments .
  • Employ wet methods or HEPA-filtered vacuums for cleanup to avoid aerosolization of particulate matter .
  • Follow OSHA guidelines (29 CFR 1910.132) for personal protective equipment (PPE), including gloves, lab coats, and eye protection .

Q. What analytical methods are validated for quantifying this compound in environmental samples?

  • EPA Method 625 is widely used for semivolatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs). This method employs gas chromatography-mass spectrometry (GC-MS) with detection limits as low as 100 ng/L .
  • High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for isomer-specific analysis due to its sensitivity to PAH structural variations .

Q. How can researchers synthesize this compound with high purity for experimental use?

  • Methoxy-substituted PAHs are typically synthesized via Friedel-Crafts alkylation or Ullmann coupling, followed by purification using column chromatography with silica gel .
  • Validate purity (>97%) using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Conduct dose-response studies across multiple cell lines (e.g., HepG2 for hepatic toxicity, A549 for pulmonary effects) to account for tissue-specific variability .
  • Apply meta-analysis frameworks (e.g., FINER criteria) to evaluate study feasibility, novelty, and relevance, ensuring confounding variables (e.g., solvent choice, exposure duration) are standardized .

Q. How do metabolic pathways of this compound differ from its parent compound, Benzo(a)pyrene?

  • The methoxy group reduces cytochrome P450-mediated epoxidation, altering the formation of carcinogenic diol-epoxide intermediates. Use in vitro microsomal assays with liver S9 fractions to compare metabolic activation rates .
  • Track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards .

Q. What mechanisms underlie the enhanced microbial degradation of this compound by Bacillus subtilis strains?

  • Transcriptomic analysis reveals upregulation of dioxygenase genes (e.g., nahAc) in the presence of sodium gluconate, which acts as a co-metabolite to enhance PAH bioavailability .
  • Optimize degradation conditions by varying pH (5.5–7.5) and iron oxide concentrations to mimic natural soil matrices .

Q. How can researchers design experiments to assess the photodegradation kinetics of this compound?

  • Use UV irradiation systems (λ = 254–365 nm) with controlled oxygen levels to simulate environmental photolysis .
  • Monitor degradation products (e.g., quinones, hydroxylated derivatives) via time-resolved GC-MS and assess half-lives using first-order kinetic models .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent carcinogenicity data?

  • Apply benchmark dose (BMD) modeling to estimate the lowest effective dose (LED) for tumorigenic responses, using software like EPA’s BMDS .
  • Account for inter-study variability via mixed-effects meta-regression, incorporating covariates like species (rodent vs. human cell lines) .

Q. How should researchers address variability in PAH recovery rates during extraction from complex matrices?

  • Use surrogate standards (e.g., deuterated Benzo(a)pyrene) to correct for matrix interference and validate recovery rates (70–130%) .
  • Optimize solid-phase extraction (SPE) protocols using C18 cartridges and dichloromethane:acetone (9:1 v/v) as eluents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.